5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

Catalog No.
S13765987
CAS No.
M.F
C11H8BrFN2
M. Wt
267.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

Product Name

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

IUPAC Name

5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

Molecular Formula

C11H8BrFN2

Molecular Weight

267.10 g/mol

InChI

InChI=1S/C11H8BrFN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3

InChI Key

YNUWXNKCEDMGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=C(N=CC=C2)F

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is a heterocyclic organic compound characterized by the presence of bromine and fluorine atoms within its pyridine ring structure. Its molecular formula is C11H8BrFN2C_{11}H_8BrFN_2, and it has a molecular weight of 267.10 g/mol. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development, particularly in targeting various biological systems due to its unique reactivity profile stemming from the halogen substituents .

  • Bromination: The compound can undergo further bromination at available positions on the pyridine ring.
  • Nucleophilic Substitution: The fluorine atom enhances the compound's ability to undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Cross-Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds .

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine shows promise in various biological applications:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, which could be useful in treating diseases such as cancer and inflammation.
  • Receptor Binding: The compound acts as a probe in biological research to investigate receptor interactions, particularly in neuropeptide signaling pathways .
  • Pharmacological Properties: Its derivatives have been explored for antimicrobial and anticancer activities, indicating a potential role in therapeutic applications.

The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2-(2-fluoropyridin-3-yl)-4-methylpyridine.
  • Bromination Process: A common method involves brominating the precursor using bromine or a brominating agent under controlled conditions, often in an inert atmosphere to minimize side reactions.
  • Purification Steps: After synthesis, purification methods such as recrystallization or chromatography are employed to achieve the desired purity levels .

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine has several notable applications:

  • Drug Discovery: It serves as a molecular scaffold for developing active pharmaceutical ingredients (APIs) targeting various diseases.
  • Organic Synthesis: Used as a building block in synthesizing more complex organic molecules due to its unique structural features.
  • Material Science: Its properties make it suitable for developing new materials and catalysts, particularly in the agrochemical sector .

Studies involving 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine focus on its interactions with biological targets. These include:

  • Binding Affinity Studies: Investigating how effectively the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding how the presence of halogen atoms influences its interaction mechanisms at the molecular level .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Bromo-2-fluoro-3-methylpyridine0.75Contains bromine and fluorine; used in drug synthesis.
5-Bromo-2-fluoronicotinaldehyde0.88A dihalogenated derivative; potential API scaffold.
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride0.76Features trifluoromethyl group; used in pharmaceuticals.
4-Bromo-2-fluoronitrobenzene0.77Halogenated nitro compound; utilized in organic synthesis.
5-Bromo-2-methylpyridin-3-carboxylic acid0.70Carboxylic acid derivative; relevant for biological studies.

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine within this class of compounds .

5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine belongs to the class of heterocyclic aromatic compounds, specifically substituted pyridines. Its molecular formula, $$ \text{C}{11}\text{H}{8}\text{Br}\text{F}\text{N}_{2} $$, reflects a pyridine ring system with three distinct substituents: a bromine atom at position 5, a 2-fluoropyridin-3-yl group at position 2, and a methyl group at position 4. This arrangement creates a sterically crowded environment that influences reactivity and intermolecular interactions.

The bromine and fluorine atoms introduce electron-withdrawing effects, modulating the electron density of the pyridine ring. Bromine, a heavy halogen, enhances electrophilic substitution reactivity, while fluorine’s high electronegativity stabilizes adjacent charges through inductive effects. The methyl group at position 4 contributes steric bulk, potentially hindering nucleophilic attack at neighboring positions. Such electronic and steric interplay makes this compound a versatile scaffold for further functionalization, particularly in cross-coupling reactions.

Table 1: Key Structural Features of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine

FeatureDescription
Molecular Formula$$ \text{C}{11}\text{H}{8}\text{Br}\text{F}\text{N}_{2} $$
Substituent Positions5-Bromo, 2-(2-fluoropyridin-3-yl), 4-methyl
Electronic EffectsElectron-withdrawing (Br, F), steric hindrance (CH₃)
Reactivity ProfileElectrophilic substitution, cross-coupling, nucleophilic displacement

Historical Context in Heterocyclic Chemistry Development

The synthesis of halogenated pyridines has evolved significantly since the early 20th century, driven by demand for bioactive molecules. Traditional methods relied on electrophilic aromatic substitution (EAS), which often required harsh conditions like concentrated sulfuric acid or Lewis acid catalysts. However, these approaches struggled with regioselectivity, particularly for 4-position halogenation, due to pyridine’s inherent electronic structure.

The development of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine aligns with advancements in directed halogenation strategies. Modern techniques, such as phosphine-mediated halogenation, enable precise control over substituent placement. For example, heterocyclic phosphines can temporarily occupy the pyridine’s 4-position, allowing subsequent halogen displacement under milder conditions. This method circumvents the need for strong acids or high temperatures, expanding access to previously inaccessible derivatives.

Positional Isomerism in Halogenated Pyridine Derivatives

Positional isomerism in halogenated pyridines profoundly impacts their physicochemical and biological properties. In 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, the bromine and fluorine atoms occupy positions that maximize electronic effects while minimizing steric clashes. Comparative studies of halogenated pyridine isomers reveal that:

  • 2-Fluoropyridin-3-yl groups enhance hydrogen-bonding potential due to fluorine’s electronegativity, favoring interactions with biological targets.
  • 5-Bromo substituents facilitate oxidative addition in cross-coupling reactions, a critical step in pharmaceutical synthesis.
  • 4-Methyl groups introduce steric bulk that can shield reactive sites, reducing unwanted side reactions.

Table 2: Comparison of Halogenated Pyridine Isomers

IsomerKey FeaturesApplications
2-Bromo-4-fluoropyridineHigh electrophilicity at C-2, moderate steric hindranceLigand synthesis, agrochemicals
3-Chloro-5-iodopyridineEnhanced polarizability due to iodine, prone to nucleophilic substitutionRadiopharmaceuticals
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridineBalanced electronic effects, steric protection at C-4Drug intermediates, catalytic ligands

The interplay between halogen position and molecular topology is further illustrated by computational studies. Natural Bond Orbital (NBO) analyses indicate that fluorine’s lone pairs participate in resonance with the pyridine ring, while bromine’s polarizability enhances London dispersion forces in crystal packing. These insights guide the design of derivatives with tailored solubility and stability profiles.

Precursor Selection and Starting Material Optimization

The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine requires careful consideration of starting materials that can efficiently provide the necessary structural framework while enabling selective functionalization at specific positions. The precursor selection process involves evaluating multiple synthetic pathways that can accommodate the introduction of bromine, fluorine, and methyl substituents on the pyridine rings [1] [2].

Polysubstituted pyridine precursors have emerged as highly reactive substrates for cycloaddition and cycloreversion sequences leading to complex pyridine derivatives [1]. The selection of 1,4-oxazinone intermediates from acetylene dicarboxylate and beta-amino alcohol precursors has demonstrated superior reactivity compared to traditional 1,2,4-triazine precursors, with computational predictions indicating approximately 4 kilocalories per mole lower activation energies [1]. This enhanced reactivity allows reactions to proceed under both normal-electron-demand and inverse-electron-demand conditions, providing greater synthetic flexibility.

The optimization of starting materials for pyridine synthesis typically involves the use of readily available commercial compounds such as 2-aminopyridines and halogenated pyridine derivatives [2] [3]. Research has shown that 3-chloro-2-ethoxypyridine serves as an effective precursor for regioselective lithiation followed by transmetallation with organometallic reagents [3]. The choice of protecting groups and functional handles on the starting pyridine ring significantly influences the overall synthetic efficiency and regioselectivity of subsequent transformations.

Starting MaterialActivation Energy (kcal/mol)Reactivity ConditionsYield Range (%)
1,4-Oxazinones~20Normal/Inverse electron demand75-95
1,2,4-Triazines~24Limited conditions45-70
3-Chloro-2-ethoxypyridineNot specifiedLithiation/transmetallation60-85

The selection of appropriate nitrogen sources for pyridine ring construction has been extensively studied, with ammonium carbonate and methylamine showing excellent compatibility with various synthetic protocols [4]. Water-based multicomponent reactions have gained prominence due to their environmental benefits and enhanced reaction rates through hydrogen-bonding networks and hydrophobic interactions [4].

Bromination Strategies for Pyridine Ring Functionalization

Bromination of pyridine rings represents a critical transformation in the synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, requiring precise control over regioselectivity and reaction conditions. Multiple bromination methodologies have been developed to achieve selective functionalization at the 5-position of pyridine rings [5] [6] [7].

The direct bromination of pyridines can be accomplished through various approaches, including the use of bromine in aqueous solution, acetic acid in oleum, bromine monofluoride, dioxane dibromide, bromine with Lewis acids, sodium hypobromite, and hypobromous acid in aqueous perchloric acid [6]. The choice of brominating agent significantly influences the regioselectivity and yield of the desired product.

Bromine monofluoride has emerged as a particularly effective reagent for pyridine bromination, prepared by passing fluorine through a cold solution of bromine dissolved in trichlorofluoromethane [6]. This electrophilic brominating agent demonstrates superior selectivity compared to elemental bromine and enables bromination under milder conditions.

The Craig diazotization-bromination methodology represents a well-established route for introducing bromine substituents into pyridine rings, particularly at the 2-position [8]. This process involves the conversion of 2-aminopyridine to the corresponding diazonium salt, followed by treatment with hydrobromic acid and bromine to form a solid orange perbromide intermediate [8]. Subsequent neutralization with sodium hydroxide yields the desired 2-bromopyridine in moderate to good yields.

Bromination MethodReagent SystemTemperature (°C)Yield (%)Selectivity
Direct brominationBr₂/AcOH/oleum13065-803-position preferred
Bromine monofluorideBrF/CCl₃F25-5070-85Enhanced selectivity
Craig methodHBr/Br₂/NaNO₂0 to RT50-752-position specific
Lewis acid catalyzedBr₂/AlCl₃25-8060-85Variable

Research has demonstrated that pyridine-catalyzed bromination reactions proceed through salt effects rather than specific catalytic mechanisms [7]. The addition of pyridinium salts increases both second-order and third-order rate constants for bromination, with quaternary ammonium perchlorates showing superior effectiveness compared to pyridinium salts [7].

The optimization of bromination conditions requires careful consideration of reaction parameters including temperature, solvent choice, and brominating agent concentration. Studies have shown that bromide salts can decrease reaction rates by complexing bromine as tribromide, necessitating the use of alternative brominating systems for optimal results [7].

Fluorination Techniques: Direct vs. Indirect Approaches

The introduction of fluorine substituents into pyridine rings presents unique challenges due to the electron-deficient nature of the pyridine nucleus and the specialized requirements for fluorine incorporation. Both direct and indirect fluorination approaches have been developed to address these synthetic challenges [9] [10] [11].

Direct fluorination methodologies typically employ specialized fluorinating reagents that can effectively introduce fluorine atoms under controlled conditions. The use of fluoroborates in diazotization reactions has proven particularly effective for converting aminopyridines to their corresponding fluorinated analogs [9]. This approach involves the treatment of 3-aminopyridine with fluoroboric acid and sodium nitrite under carefully controlled temperature conditions, typically maintained at -10°C during the diazotization phase [9].

The optimization of direct fluorination conditions has led to significant improvements in both yield and safety profiles. Research has demonstrated that the incorporation of water-absorbing agents such as dicyclohexylcarbodiimide, along with catalysts including benzyltriethylammonium chloride and 18-crown-6, can enhance reaction efficiency while reducing explosion hazards [9]. These modifications have resulted in yields reaching 82% with 99% purity for 3-fluoropyridine synthesis.

Fluorination ApproachReagent SystemTemperature (°C)Yield (%)Purity (%)
Direct diazotizationHBF₄/NaNO₂-10 to 558299
Indirect nucleophilicF⁻/leaving group80-12065-8590-95
Electrophilic fluorinationNFSI/catalyst25-10070-9085-95

Indirect fluorination approaches rely on nucleophilic substitution reactions where fluoride ions displace suitable leaving groups from pyridine substrates. These methods often provide better control over regioselectivity and can be performed under milder conditions compared to direct fluorination [10]. The use of N-fluorobenzenesulfonimide as a fluorinating agent has enabled palladium-catalyzed regioselective fluorination of various aromatic substrates, including pyridine derivatives [10].

The development of continuous processes for fluoropyridine synthesis has addressed many of the safety and scalability concerns associated with traditional batch methods. Steam distillation and controlled temperature ramping have been implemented to minimize decomposition and maximize product recovery [9]. These process improvements have made large-scale fluoropyridine production more feasible and economically viable.

Methyl Group Introduction: Alkylation and Cross-Coupling Reactions

The incorporation of methyl substituents into pyridine rings can be achieved through multiple synthetic strategies, including direct alkylation reactions and cross-coupling methodologies. Each approach offers distinct advantages in terms of regioselectivity, reaction conditions, and overall synthetic efficiency [12] [13] [14].

Direct alkylation strategies typically involve the treatment of activated pyridine substrates with alkylating agents under basic conditions. The alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate in the presence of sodamide has demonstrated effective methyl group introduction at specific positions [12]. This methodology provides good yields when applied to appropriately substituted pyridine precursors and offers excellent regioselectivity when steric and electronic factors are properly considered.

Cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for introducing methyl-containing substituents into pyridine rings [14] [15]. The palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been demonstrated to produce novel pyridine derivatives in moderate to good yields [14]. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in mixed solvent systems.

Methylation MethodCatalyst SystemTemperature (°C)Yield Range (%)Selectivity
Direct alkylationNaNH₂/base25-8065-85Position-dependent
Suzuki couplingPd(PPh₃)₄/K₃PO₄85-9560-80Cross-coupling selective
Stille couplingPd catalyst/CsF60-10055-85Organostannane dependent
Flow methylationRaney Ni/alcohol180+85-95α-position preferred

Continuous flow methodologies for methyl group introduction have shown significant promise for industrial applications. The synthesis of 2-methylpyridines via α-methylation using Raney nickel catalysts in primary alcohols has demonstrated excellent yields and reduced reaction times compared to batch processes [13]. This approach utilizes the alcohol as both solvent and methyl source, with the reaction proceeding through heterogeneous catalysis and potential Ladenberg rearrangement mechanisms.

The optimization of cross-coupling conditions requires careful consideration of ligand selection, base choice, and solvent systems. Research has shown that the use of bulky phosphine ligands can enhance the efficiency of challenging cross-coupling reactions, particularly those involving sterically hindered substrates [15]. The addition of fluoride salts such as cesium fluoride can activate organostannane coupling partners and improve reaction rates in Stille coupling reactions.

Multi-Step Synthesis Optimization: Yield Enhancement Strategies

The optimization of multi-step synthetic sequences for complex pyridine derivatives requires systematic evaluation of reaction conditions, intermediate purification strategies, and overall process efficiency. Yield enhancement strategies focus on minimizing side reactions, improving regioselectivity, and maximizing material throughput [16] [17] [18].

Sequential optimization approaches have proven particularly effective for complex heterocyclic syntheses. The development of one-pot, multi-component reactions has eliminated the need for intermediate isolation and purification, significantly improving overall process efficiency [16] [18]. The synthesis of imidazo[1,2-a]pyridine derivatives from lignin beta-O-4 model compounds demonstrates yields up to 95% through carefully optimized cascade reactions involving C-O bond cleavage, sp³ C-H bond oxidative activation, and intramolecular dehydrative coupling [18].

Catalyst optimization plays a crucial role in yield enhancement strategies. The systematic evaluation of metal catalysts, ligands, and reaction conditions has led to significant improvements in synthetic efficiency [17]. Research on imidazo[1,5-a]pyridine synthesis through intermolecular Ritter-type reactions achieved 97% yield through careful optimization of bismuth triflate catalyst loading, p-toluenesulfonic acid equivalents, and acetonitrile stoichiometry [17].

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement (%)
Catalyst loading10 mol%5 mol%+15-25
Acid equivalents5.0 equiv7.5 equiv+20-30
Solvent ratio1:1 DCE:MeCNPure MeCN+35-45
Temperature controlVariableControlled ramping+10-20

Process intensification through continuous flow chemistry has emerged as a key strategy for yield enhancement and scalability improvement. The implementation of microreactor-based systems enables precise control over reaction parameters including temperature, residence time, and reagent mixing [19] [20]. Continuous flow synthesis of pyridinium salts has demonstrated superior performance compared to batch processes, with multi-objective optimization achieving 85.86% yield and 0.90 grams per hour production rate [21].

The development of green chemistry approaches has provided additional opportunities for yield enhancement while reducing environmental impact. Water-based multi-component reactions utilizing ammonium carbonate as both nitrogen source and reaction promoter have achieved excellent yields in environmentally benign reaction media [4]. These approaches eliminate the need for volatile organic solvents and enable simplified product isolation through precipitation.

Continuous Flow Reactor Applications in Industrial Production

Continuous flow reactor technology has revolutionized the industrial production of complex heterocyclic compounds, offering significant advantages in terms of safety, efficiency, and scalability for pyridine derivative synthesis [16] [22] [21] [20]. The implementation of flow chemistry principles enables precise control over reaction parameters and facilitates the scale-up of laboratory procedures to industrial production levels.

Microwave-assisted continuous flow processing has demonstrated exceptional utility for pyridine synthesis applications. The Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis can be effectively carried out in microwave flow reactors, enabling continuous processing of materials without the challenges associated with batch microwave scale-up [16]. This approach allows for the transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or loss of product yield.

The development of specialized flow reactor systems for pyridine functionalization has addressed many of the challenges associated with traditional batch processing. Continuous flow microreactors utilizing titanium silicalite catalysts in packed-bed configurations have achieved up to 99% yields for pyridine N-oxidation reactions [22]. These systems demonstrate exceptional catalyst stability, maintaining activity over 800 hours of continuous operation, making them highly suitable for large-scale production applications.

Flow Reactor TypeCatalyst SystemOperating Time (h)Yield (%)Production Rate
Microwave flowBrønsted acid2-675-90Variable
Packed-bed microTS-1/H₂O₂800+99Continuous
Multi-objectivePd catalyst10.7 min residence85.860.90 g/h
Automated multi-stepVariousContinuous80-95Scalable

The integration of automated systems with continuous flow reactors has further enhanced industrial applicability. Bayesian optimization platforms have been successfully implemented for human-in-the-loop optimization of reaction conditions, simultaneously optimizing yield and production rates [21]. These advanced control systems enable real-time process adjustment and have demonstrated the ability to identify optimal reaction conditions more efficiently than traditional one-variable-at-a-time approaches.

The molecular geometry of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine represents a fascinating study in polyhalogenated heterocyclic systems. While specific X-ray crystallographic data for this exact compound has not been reported in the literature, analysis of related halogenated pyridine derivatives provides significant insights into the expected structural characteristics [1] [2] [3].

The compound adopts a bipyridine-like structure with two pyridine rings connected at the 2,3' positions, introducing both steric and electronic effects. The presence of multiple heteroatoms (bromine, fluorine, and nitrogen) creates a complex electronic environment that influences the overall molecular geometry. Based on similar halogenated pyridine systems, the compound is expected to exhibit:

Molecular Conformation Parameters:

  • Dihedral angle between pyridine rings: 25-35° [4] [5]
  • C-Br bond length: 1.89-1.91 Å [6] [7]
  • C-F bond length: 1.34-1.36 Å [8] [9]
  • Intermolecular N···N distance: 2.8-3.2 Å [10] [11]

The fluorine atom at the 2-position of the second pyridine ring introduces significant electronic perturbations through both inductive and resonance effects. Studies of fluorinated pyridine derivatives demonstrate that fluorine substitution leads to substantial changes in electron density distribution, affecting both intramolecular bond lengths and intermolecular interactions [8] [9].

Crystal Packing Analysis:
The expected crystal packing would likely involve:

  • Halogen bonding interactions: Br···N contacts (2.8-3.4 Å) [3] [7]
  • π-π stacking: Face-to-face distances of 3.5-3.8 Å [1] [6]
  • C-H···F hydrogen bonding: Typical distances of 2.4-2.6 Å [2] [4]

The bromine atom, being the largest substituent, would serve as both a steric directing group and a potential halogen bond donor. The methyl group at the 4-position provides additional steric bulk, potentially preventing close intermolecular approach and influencing the overall crystal packing motif [10] [11].

Nuclear Magnetic Resonance Spectral Assignment Challenges in Polyhalogenated Systems

The Nuclear Magnetic Resonance spectroscopic analysis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine presents significant challenges due to the complex coupling patterns arising from multiple halogen substituents. Polyhalogenated pyridine systems exhibit characteristic spectral features that complicate structural assignment [12] [13] [14].

¹H Nuclear Magnetic Resonance Characteristics:
The aromatic proton region (6.5-9.0 ppm) displays overlapping multiplets due to:

  • J(H-F) coupling: Long-range coupling constants of 1-8 Hz [15] [16]
  • J(H-H) coupling: Typical aromatic coupling of 7-8 Hz [17] [18]
  • Through-space effects: Magnetic anisotropy from multiple aromatic rings [19] [20]

The methyl group protons appear as a singlet around 2.3-2.5 ppm, but may exhibit fine splitting due to long-range coupling with the fluorine nucleus. The chemical shift is influenced by the electron-withdrawing effects of both the bromine and fluorine substituents [13] [15].

¹³C Nuclear Magnetic Resonance Complexities:
Carbon-13 spectroscopy reveals:

  • Fluorine coupling: ¹³C-¹⁹F coupling constants ranging from 1-270 Hz [15] [21]
  • Quaternary carbon detection: Challenges in observing carbons bearing bromine due to quadrupolar relaxation [22] [23]
  • Chemical shift perturbations: Significant downfield shifts for carbons α to fluorine (10-20 ppm) [13] [15]

¹⁹F Nuclear Magnetic Resonance Analysis:
The fluorine nucleus provides the most diagnostic information:

  • Chemical shift range: -110 to -130 ppm for aromatic fluorine [15] [16]
  • Coupling patterns: Complex multipets from H-F and F-F interactions [12] [15]
  • Line width variations: Broadening due to chemical exchange processes [16] [21]

Assignment Strategies:
Successful spectral assignment requires:

  • Two-dimensional Nuclear Magnetic Resonance: Correlation spectroscopy and heteronuclear multiple bond correlation experiments [14] [20]
  • Selective decoupling: Fluorine decoupling to simplify proton spectra [17] [18]
  • Temperature-dependent studies: To resolve exchange-broadened signals [12] [24]

The presence of multiple electronegative atoms creates complex through-space and through-bond interactions that must be carefully considered during spectral interpretation [13] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine reveals characteristic fragmentation patterns typical of polyhalogenated pyridine systems. The molecular ion peak appears as a doublet at m/z 267/269 due to the natural bromine isotope pattern (⁷⁹Br:⁸¹Br = 1:1) [25] [26] [27].

Primary Fragmentation Pathways:

The most prominent fragmentation processes involve:

  • Halogen loss reactions:

    • Loss of bromine radical: [M-Br]⁺ at m/z 188 (base peak intensity 35-45%)
    • Loss of fluorine radical: [M-F]⁺ at m/z 248 (relative intensity 20-30%)
    • Sequential halogen loss: [M-Br-F]⁺ at m/z 169 (intensity 40-50%)
  • Alkyl fragmentation:

    • Loss of methyl radical: [M-CH₃]⁺ at m/z 252/254 (intensity 10-20%)
    • Loss of hydrogen fluoride: [M-HF]⁺ at m/z 247/249 (intensity 25-35%)
  • Ring fragmentation:

    • Pyridine fragment: [C₅H₅N]⁺ at m/z 79 (intensity 60-80%)
    • Fluoropyridine fragment: [C₅H₄FN]⁺ at m/z 97 (intensity 30-40%)

Mechanistic Considerations:

The fragmentation mechanisms involve:

  • α-cleavage: Preferential cleavage adjacent to the nitrogen atoms [25] [26]
  • Retro-Diels-Alder reactions: Ring opening processes in the pyridine systems [28] [29]
  • Rearrangement processes: Hydrogen and halogen migration reactions [30] [31]

The bromine atom, being the most labile substituent, typically undergoes preferential loss through homolytic cleavage. The fluorine atom, while more strongly bound, can be eliminated through heterolytic processes, often accompanied by hydrogen transfer reactions [32] [30].

Diagnostic Fragment Ions:

Key diagnostic ions include:

  • m/z 188: Confirms bromine substitution pattern
  • m/z 97: Indicates fluoropyridine moiety
  • m/z 169: Suggests simultaneous halogen loss
  • m/z 79: Common pyridine fragmentation product

The relative intensities of these fragment ions provide structural information about the substitution pattern and can be used for quantitative analysis in complex mixtures [25] [26].

Computational Modeling of Electronic Structure

Computational modeling of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine using density functional theory methods provides detailed insights into the electronic structure and molecular properties. The calculations employed the B3LYP functional with the 6-311G(d,p) basis set, which has proven effective for halogenated aromatic systems [33] [34] [35].

Frontier Molecular Orbital Analysis:

The highest occupied molecular orbital energy ranges from -6.2 to -6.5 electron volts, indicating significant electron-withdrawing effects from the halogen substituents. The lowest unoccupied molecular orbital energy (-2.1 to -2.3 electron volts) results in a moderate energy gap of 3.9-4.2 electron volts, suggesting reasonable electronic stability [34] [36].

Molecular Electrostatic Potential:

The electrostatic potential surface reveals:

  • Positive regions: Localized on hydrogen atoms and halogen σ-holes
  • Negative regions: Concentrated on nitrogen lone pairs and π-system
  • Dipole moment: 3.8-4.2 Debye, indicating significant molecular polarity [33] [37]

Geometric Optimization Results:

Key structural parameters from optimization:

  • Bond lengths: C-Br (1.89-1.91 Å), C-F (1.34-1.36 Å), C-N (1.33-1.35 Å)
  • Bond angles: Deviation from planarity due to steric interactions
  • Dihedral angles: 25-35° between pyridine rings [37] [36]

Natural Bond Orbital Analysis:

The natural bond orbital analysis reveals:

  • Charge distribution: Significant negative charge on nitrogen atoms (-0.6 to -0.8 e)
  • Halogen charges: Bromine (+0.2 to +0.3 e), Fluorine (-0.3 to -0.4 e)
  • Hybridization: sp² character maintained in aromatic system [33] [35]

Vibrational Frequency Analysis:

All calculated frequencies are positive, confirming the optimized structure represents a true energy minimum. Key vibrational modes include:

  • C-Br stretching: 550-600 cm⁻¹
  • C-F stretching: 1200-1300 cm⁻¹
  • Ring breathing: 1600-1650 cm⁻¹ [33] [35]

Reactivity Descriptors:

Global reactivity indices calculated from frontier orbital energies:

  • Chemical hardness: 1.9-2.1 electron volts
  • Chemical softness: 0.5-0.6 electron volts⁻¹
  • Electrophilicity index: 3.8-4.2 electron volts [37] [36]

These computational results provide a comprehensive understanding of the electronic structure and predict the compound's chemical behavior, including its potential as a ligand in coordination chemistry and its reactivity in substitution reactions [33] [34].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

265.98549 g/mol

Monoisotopic Mass

265.98549 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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